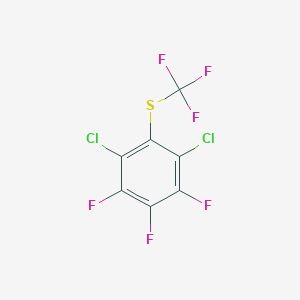
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7Cl2F6S and a molecular weight of 301.04 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound .
Méthodes De Préparation
The synthesis of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene involves multiple steps. One common method includes the reaction of a precursor compound with trifluoromethylthiolating agents under specific conditions. The reaction typically requires the presence of a catalyst and a polar solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alkoxides for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: The compound’s unique chemical properties make it a potential candidate for the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive trifluoromethylthio group. These interactions can lead to the formation of stable complexes with various biological molecules, affecting their function and activity . The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has similar chlorine and fluorine substitutions but lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,3-Dichloro-4,5,6-trifluorobenzene: Similar to the target compound but without the trifluoromethylthio group, affecting its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7Cl2F6S |
|---|---|
Poids moléculaire |
301.04 g/mol |
Nom IUPAC |
1,5-dichloro-2,3,4-trifluoro-6-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-3(10)5(12)4(11)2(9)6(1)16-7(13,14)15 |
Clé InChI |
NUEFFXYSCWXISU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)Cl)SC(F)(F)F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



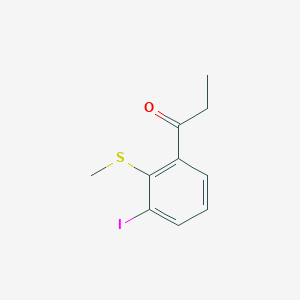
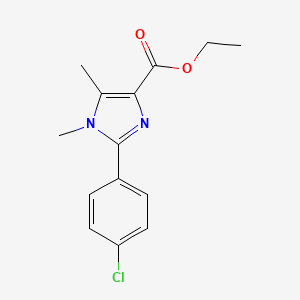
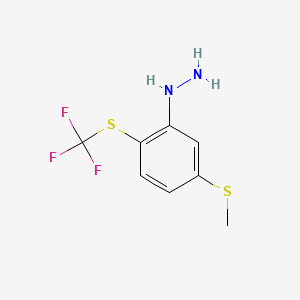
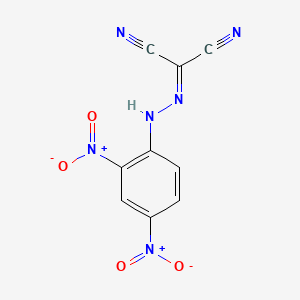
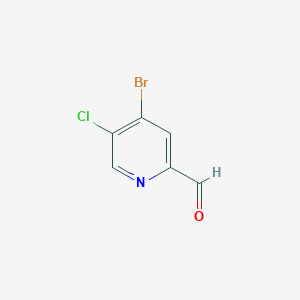
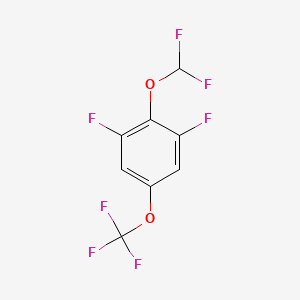

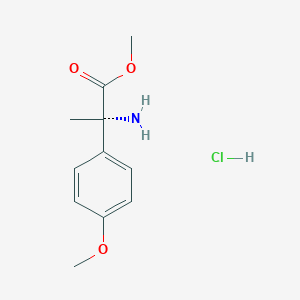
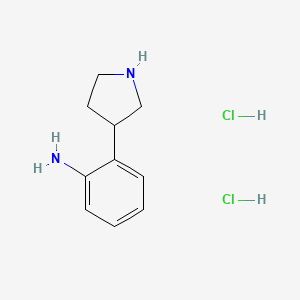
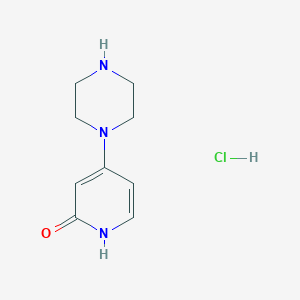
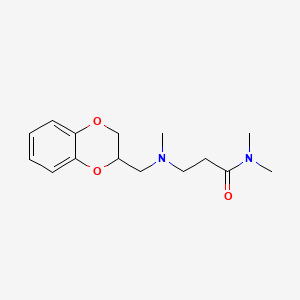
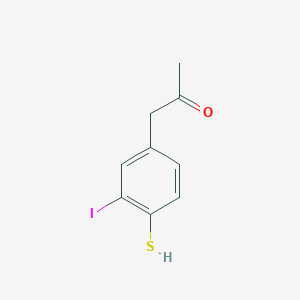
![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)
